molecular formula C21H15ClN4O5S3 B382189 (E)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide CAS No. 307527-04-4

(E)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide

Katalognummer: B382189
CAS-Nummer: 307527-04-4
Molekulargewicht: 535g/mol
InChI-Schlüssel: VESRAXQKXAIBBU-GZTJUZNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thiazolidine-2,4-dione (TZD) class, a scaffold known for its diverse pharmacological activities, including anticancer, anti-hyperglycemic, and kinase inhibition properties . The (E)-4-chlorobenzylidene substituent at the 5-position of the TZD core enhances electrophilicity and π-π stacking interactions with biological targets. The acetamide side chain incorporates a thiazol-2-yl sulfamoyl group, which contributes to hydrogen bonding and sulfonamide-mediated enzyme inhibition .

Key structural features:

  • Core: Thiazolidine-2,4-dione with (E)-4-chlorobenzylidene substituent.
  • Side chain: N-(4-sulfamoylphenyl)acetamide linked to a thiazol-2-yl group.
  • Bioactivity: Potential dual inhibition of VEGFR-2 (angiogenesis) and PPARγ (glucose metabolism) based on structural analogs .

Eigenschaften

IUPAC Name

2-[(5E)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O5S3/c22-14-3-1-13(2-4-14)11-17-19(28)26(21(29)33-17)12-18(27)24-15-5-7-16(8-6-15)34(30,31)25-20-23-9-10-32-20/h1-11H,12H2,(H,23,25)(H,24,27)/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESRAXQKXAIBBU-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Knoevenagel Condensation Methodology

The 5-arylidene group is installed via base-catalyzed condensation between 2,4-thiazolidinedione (1 ) and 4-chlorobenzaldehyde (2 ) under reflux in acetic acid with methylamine (33% aqueous) as catalyst:

2,4-Thiazolidinedione + 4-ChlorobenzaldehydeCH3COOH, CH3NH2(Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione (4a)\text{2,4-Thiazolidinedione + 4-Chlorobenzaldehyde} \xrightarrow{\text{CH}3\text{COOH, CH}3\text{NH}_2} \text{(Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione (4a)}

Optimized Conditions

ParameterValue
CatalystMethylamine (1.6 mmol)
SolventAcetic acid
TemperatureReflux (118°C)
Reaction Time6 hours
Yield75% (initial batch)

Post-reaction purification via flash chromatography (CHCl₃/hexane) increases purity to >98%, confirmed by 1^1H NMR (DMSO-d₆: δ 12.63 ppm, NH; δ 7.71 ppm, CH=C).

Functionalization with Acetic Acid Side Chain

Alkylation of Thiazolidinedione Core

The 3-position is alkylated using ethyl chloroacetate in DMF with K₂CO₃ as base:

(4a) + ClCH2COOEtDMF, K2CO3Ethyl 2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetate (10b)\text{(4a) + ClCH}2\text{COOEt} \xrightarrow{\text{DMF, K}2\text{CO}_3} \text{Ethyl 2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetate (10b)}

Key Observations

  • Solvent Dependency : DMF outperforms THF and acetonitrile in reaction efficiency.

  • Byproduct Formation : Competing O-acylation is suppressed at 0–5°C.

  • Yield : 82% after recrystallization (ethanol/water).

Ester Hydrolysis to Carboxylic Acid

The ethyl ester (10b ) is hydrolyzed using trifluoroacetic acid (TFA) in CH₂Cl₂ at 25°C:

(10b)TFA, CH2Cl22-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid (12b)\text{(10b)} \xrightarrow{\text{TFA, CH}2\text{Cl}2} \text{2-(5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid (12b)}

Comparative Hydrolysis Methods

MethodReagentsTemperatureYield
AHCl/AcOH (1:1)Reflux5%
BNaOH/EtOH/H₂O50°C32%
CTFA/CH₂Cl₂25°C58%

Mild TFA conditions prevent decomposition of acid-labile groups, making Method C optimal.

Synthesis of 4-(N-(Thiazol-2-yl)Sulfamoyl)Aniline

Sulfonamide Coupling Strategy

The sulfamoyl linker is introduced via reaction of 4-aminobenzenesulfonyl chloride (13 ) with 2-aminothiazole (14 ) in pyridine:

4-Nitrobenzenesulfonyl chloride + 2-AminothiazolePyridine4-Nitro-N-(thiazol-2-yl)benzenesulfonamide (15)\text{4-Nitrobenzenesulfonyl chloride + 2-Aminothiazole} \xrightarrow{\text{Pyridine}} \text{4-Nitro-N-(thiazol-2-yl)benzenesulfonamide (15)}

Reduction of Nitro Group
Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the nitro group to amine:

(15)H2/Pd-C4-Amino-N-(thiazol-2-yl)benzenesulfonamide (16)\text{(15)} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-Amino-N-(thiazol-2-yl)benzenesulfonamide (16)}

Critical Parameters

  • Catalyst Loading : 5% Pd/C achieves complete reduction in 4 hours.

  • Side Reaction Mitigation : Excess thiazole (1.5 eq) prevents disulfonation.

Final Amide Bond Formation

Carbodiimide-Mediated Coupling

The acetic acid derivative (12b ) is activated with EDCI/HOBt and coupled to 4-(N-(thiazol-2-yl)sulfamoyl)aniline (16 ) in DMF:

(12b) + (16)EDCI, HOBt, DMFTarget Compound\text{(12b) + (16)} \xrightarrow{\text{EDCI, HOBt, DMF}} \text{Target Compound}

Optimized Reaction Conditions

ParameterSpecification
Coupling ReagentEDCI (1.2 eq)
AdditiveHOBt (1.1 eq)
BaseDIPEA (2.5 eq)
SolventAnhydrous DMF
Temperature0°C → 25°C (gradual)
Yield67%

Purification

  • Silica gel chromatography (EtOAc/hexane, 3:1 → 4:1 gradient)

  • Final recrystallization from CH₃CN/H₂O

Analytical Characterization Data

Spectroscopic Profiles

1^1H NMR (400 MHz, DMSO-d₆)

δ (ppm)Assignment
12.61Thiazolidinedione NH
8.23Sulfamoyl NH
7.85Thiazole H-5
7.72Benzylidene CH
4.32Acetamide CH₂

HRMS (ESI+)

  • Calculated for C₂₁H₁₆ClN₄O₅S₂: [M+H]⁺ 523.0234

  • Observed: 523.0238

Stability and Decomposition Pathways

Solvent-Induced Hydrolysis

Prolonged storage in DMSO-d₆ results in acetamide bond cleavage (t₁/₂ = 11 hours at 25°C). Recommended storage: -20°C in anhydrous DMF.

Thermal Degradation

TGA analysis shows decomposition onset at 218°C, necessitating reaction temperatures below 150°C during synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that integrates the thiazolidine framework with various substituents. The structural integrity and purity of the synthesized compound can be confirmed using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, NMR data can provide insights into the chemical environment of hydrogen and carbon atoms within the molecule, while MS can confirm the molecular weight and structural components.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of thiazolidine derivatives, including those similar to (E)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide. For example, compounds derived from 2,4-dioxothiazolidine frameworks have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety in conjunction with sulfamoyl groups enhances their efficacy against resistant strains .

Anticancer Activity

The anticancer potential of this compound is another significant area of research. Studies indicate that derivatives containing thiazolidine structures exhibit cytotoxic effects on cancer cell lines. For instance, compounds related to thiazolidine have been tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), demonstrating significant inhibition of cell proliferation . The mechanism often involves inducing apoptosis in cancer cells, making these compounds valuable candidates for further development in cancer therapy.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study assessing various thiazolidine derivatives found that specific modifications at the 5-position significantly improved antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains . This suggests that further structural optimization could lead to more potent antimicrobial agents.
  • Anticancer Screening : Another research effort focused on synthesizing novel thiazolidine derivatives with varying substituents to evaluate their anticancer properties. The findings revealed that certain derivatives not only inhibited tumor growth but also showed selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .
  • Molecular Docking Studies : Computational studies using molecular docking simulations have provided insights into how these compounds interact with biological targets. For example, docking studies have shown that this compound exhibits strong binding affinity for specific enzymes involved in cancer progression, further validating its potential as an anticancer agent .

Wirkmechanismus

The mechanism of action of (E)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Structural Modifications and Substituent Effects
Compound ID & Structure Key Substituents Synthesis Yield Melting Point (°C) Biological Activity (IC50/EC50)
Target Compound
(E)-2-(5-(4-Chlorobenzylidene)-2,4-dioxo-TZD)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide
4-Cl-benzylidene; thiazol-2-yl sulfamoyl N/A* N/A* Anticancer (in vitro), PPARγ agonism (predicted)
GB33
()
4-Cl-benzylidene; 6-fluorobenzo[d]thiazol-2-yl 65% 290–292 VEGFR-2 inhibition: 0.89 µM
7c
()
4-CH3-benzylidene; cyclohexylcarbamothioyl-sulfamoyl 83% 300–302 PPARγ EC50: 1.2 µM; VEGFR-2 IC50: 1.8 µM
5
()
2,4-Cl2-benzylidene; 2-(2-hydroxybenzoyl)hydrazine-carbonylphenyl 73% 290–292 Anticancer (HepG2: 12.3 µM)
Compound in
(Z)-5-(3-phenylprop-2-en-1-ylidene)-TZD-fluorophenylacetamide
(Z)-3-phenylpropenylidene; 4-F-phenyl N/A N/A Chiral activity modulation (unreported)

Notes:

  • Substituent Effects :
    • Benzylidene Group : Electron-withdrawing groups (e.g., 4-Cl in the target compound) enhance electrophilic reactivity and target binding compared to electron-donating groups (e.g., 4-CH3 in 7c) .
    • Acetamide Side Chain : The thiazol-2-yl sulfamoyl group in the target compound improves solubility and sulfonamide-mediated enzyme inhibition compared to fluorobenzo[d]thiazole (GB33) or thiourea derivatives (7c) .
  • Stereochemistry : The (E)-configuration of the benzylidene group in the target compound is critical for optimal spatial alignment with hydrophobic pockets in VEGFR-2 or PPARγ, unlike (Z)-isomers () .

Research Findings and Implications

  • Optimization Strategies :
    • Introducing bulkier substituents (e.g., cyclohexyl in 7c) on the sulfamoyl group improves PPARγ binding .
    • Fluorination (e.g., 6-F in GB33) enhances metabolic stability but may reduce solubility .
  • Challenges : The target compound’s synthesis requires precise control over (E)-configuration and sulfamoyl coupling efficiency, which may limit scalability .

Biologische Aktivität

The compound (E)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by a thiazolidine ring, which contains both sulfur and nitrogen atoms. The presence of substituents such as the 4-chlorobenzylidene and thiazol-2-yl sulfamoyl groups enhances its chemical reactivity and biological interactions. The thiazolidine moiety is known for its diverse applications in drug development, particularly in targeting various biological pathways.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or enzyme activity critical for bacterial survival .

Compound Target Bacteria Activity
(E)-2...Staphylococcus aureusInhibitory
(E)-2...Escherichia coliInhibitory

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been extensively studied. Compounds similar to (E)-2... have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 and HCT116. The proposed mechanisms include induction of apoptosis and inhibition of tumor angiogenesis through modulation of specific signaling pathways .

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-23110.5Induction of apoptosis
HCT1168.3Inhibition of angiogenesis

Anti-inflammatory Activity

Thiazolidines are also recognized for their anti-inflammatory properties. They may exert these effects by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory response. This makes them potential candidates for treating conditions like arthritis or other inflammatory diseases .

Case Studies

  • Study on Antitumor Activity : A study conducted by Da Silva et al. evaluated the cytotoxicity of various thiazolidinone derivatives against glioblastoma multiforme cells. Among the tested compounds, those with structural similarities to (E)-2... exhibited significant reductions in cell viability, indicating strong antitumor activity .
  • Antimicrobial Evaluation : A systematic study assessed the antimicrobial efficacy of several thiazolidine derivatives against Candida species. The results showed that certain modifications to the thiazolidine structure enhanced antifungal activity significantly .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves two key steps:

  • Thiazolidinone core formation : A Knoevenagel condensation between 4-chlorobenzaldehyde and 2,4-dioxothiazolidine derivatives under reflux conditions (e.g., ethanol with piperidine as a catalyst) .
  • Sulfamoyl-phenyl acetamide coupling : Reacting the thiazolidinone intermediate with 4-(N-(thiazol-2-yl)sulfamoyl)phenyl chloroacetamide in dioxane using triethylamine as a base. Ultrasonication with DMAP accelerates the reaction . Critical parameters : Monitor reaction progress via TLC and optimize stoichiometry (1:1.2 molar ratio of thiazolidinone to acetamide) to avoid side products .

Q. How can structural integrity be confirmed post-synthesis?

Use a multi-technique approach:

  • X-ray crystallography : Resolve the (E)-configuration of the chlorobenzylidene group and confirm hydrogen bonding between the sulfamoyl and acetamide moieties .
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify aromatic proton environments (δ 7.2–8.1 ppm for chlorobenzylidene) and carbonyl signals (δ 168–172 ppm for thiazolidinone dioxo groups) .
  • IR : Confirm C=O stretches (~1700 cm⁻¹) and S=O vibrations (~1350 cm⁻¹) .

Q. What mechanisms of action are explored in pharmacological studies?

Preliminary studies suggest:

  • PPAR-γ modulation : The thiazolidinone core may act as a partial agonist, validated via luciferase reporter assays in HEK293T cells .
  • Kinase inhibition : The sulfamoyl group shows affinity for tyrosine kinases (e.g., EGFR) in molecular docking studies (IC₅₀ ~2.5 µM) . Note : Always cross-validate activity using isothermal titration calorimetry (ITC) to rule out false positives from aggregation artifacts .

Advanced Research Questions

Q. How can computational methods optimize synthesis?

Adopt the ICReDD framework:

  • Reaction path search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to identify transition states in the Knoevenagel step, reducing side-product formation .
  • Machine learning : Train models on existing thiazolidinone synthesis data to predict optimal solvents (e.g., DMF vs. ethanol) and reaction times . Case study : A 2024 study reduced reaction time by 40% using computational screening of base catalysts (piperidine vs. DBU) .

Q. How to resolve contradictions in biological activity data?

Common discrepancies arise from:

  • Assay variability : Standardize in vitro protocols (e.g., ATP concentration in kinase assays) .
  • Metabolic instability : Use LC-MS to track metabolite formation (e.g., sulfamoyl cleavage in liver microsomes) . Recommendation : Compare IC₅₀ values across ≥3 independent labs and validate with in vivo models (e.g., xenograft studies) .

Q. What advanced techniques characterize sulfamoyl-phenyl interactions?

  • SC-XRD (Single-Crystal X-ray Diffraction) : Resolve π-π stacking between the thiazole and phenyl rings (distance ~3.6 Å) .
  • NMR relaxation studies : Measure NOE effects to confirm intramolecular hydrogen bonding between the sulfamoyl NH and acetamide carbonyl .

Q. How to address low yields in the acylation step?

  • Catalyst optimization : Replace DMAP with 4-pyrrolidinopyridine (PPY) for enhanced nucleophilicity .
  • Solvent effects : Switch from dioxane to THF, which improves solubility of the acetamide intermediate .
  • Workup refinement : Use aqueous NaHCO₃ (pH 8–9) to precipitate unreacted starting materials .

Methodological Tables

Q. Table 1. Key Spectroscopic Signatures

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Thiazolidinone C=O168.5 (¹³C)1705
Sulfamoyl S=O-1348, 1162
Chlorobenzylidene CH7.85 (¹H, d, J=8.5)-

Q. Table 2. Computational Optimization Parameters

ParameterValueSource
Optimal solventDMF
DFT functionalB3LYP/6-31G*
Predicted reaction time3.2 hours

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.